molecular formula C72H84N8O12S4 B13413547 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13413547
M. Wt: 1381.8 g/mol
InChI Key: GDWIJDAGJMUFRU-UHFFFAOYSA-J
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Description

This compound, often abbreviated as para-TMPyP tetra-4-methylbenzenesulfonate, is a cationic porphyrin derivative with four 1-methylpyridinium substituents at the meso positions and a 4-methylbenzenesulfonate counterion (Fig. 1, right) . Its structure confers water solubility and a strong cationic charge, making it suitable for applications in photodynamic therapy (PDT), DNA interaction studies, and optical sensing . The methylpyridinium groups enhance π-π stacking interactions with aromatic systems, such as graphene or nucleic acids, while the sulfonate counterion stabilizes the complex in aqueous media .

Key properties include:

  • UV-Vis Spectra: Soret band at ~422 nm and Q-bands at 515, 550, 590, and 645 nm in water .
  • Solubility: >10 mM in water due to cationic pyridinium groups and anionic sulfonate counterion .
  • Applications: Demonstrated efficacy in bacterial photodynamic inactivation (PDI) and Cd²⁺ ion sensing via coordination chemistry .

Properties

Molecular Formula

C72H84N8O12S4

Molecular Weight

1381.8 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4

InChI Key

GDWIJDAGJMUFRU-UHFFFAOYSA-J

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C

Origin of Product

United States

Preparation Methods

Synthesis of the Porphyrin Core

Methodology:

The porphyrin macrocycle is typically synthesized through the acid-catalyzed condensation of pyrrole with aldehydes , followed by oxidation.

Standard Procedure:

  • Reagents: Pyrrole and p-tolualdehyde (or other aldehyde derivatives),
  • Catalyst: Acidic conditions using propionic acid or BF₃·OEt₂,
  • Process:
    • Mix pyrrole and p-tolualdehyde in a suitable solvent (e.g., propionic acid),
    • Heat under reflux to promote cyclization,
    • Oxidize the intermediate porphyrinogen with oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone),
    • Purify via chromatography or recrystallization.

Specific Synthesis Pathway for the Target Compound

Based on the data and recent literature, the most probable synthesis route involves:

Step Reagents & Conditions Description
1 Pyrrole + p-tolualdehyde, acid catalyst (e.g., propionic acid), reflux Synthesis of the porphyrin macrocycle via Lindsey method
2 Oxidation with DDQ Formation of the conjugated porphyrin ring system
3 Functionalization with pyridine derivatives Introduction of pyridine groups at meso-positions
4 Methylation with methyl p-toluenesulfonate or methyl iodide Quaternization of pyridine to pyridinium
5 Ion exchange with sodium p-toluenesulfonate Formation of the tetra(p-toluenesulfonate) salt

Data Tables Summarizing Preparation Conditions

Stage Reagents Solvent Temperature Duration Notes
Porphyrin synthesis Pyrrole, p-tolualdehyde, propionic acid Reflux 80–120°C 1–3 hours Oxidation with DDQ
Pyridinium formation Pyridine derivative, methyl p-toluenesulfonate Acetonitrile Room temp to 50°C 12–24 hours Excess methylating agent
Ion exchange Pyridinium iodide/tetraiodide Water/organic Room temp 1–2 days Precipitation of product

Notes on Optimization and Purification

  • Purification: Recrystallization from ethanol or acetone is common.
  • Yield considerations: High purity pyridinium salts are typically obtained with yields exceeding 70% after purification.
  • Reaction monitoring: UV-Vis spectroscopy can confirm the formation of the porphyrin macrocycle and the quaternized pyridinium groups.

Chemical Reactions Analysis

Types of Reactions

TMPyP4 tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

The compound "4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin," also known as ZnPor, is a cationic metalloporphyrin with diverse applications, particularly in antibacterial and photocatalytic areas .

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial Activity: ZnPor exhibits potent bactericidal activity against Pseudomonas aeruginosa (PsA), an opportunistic pathogen causing life-threatening infections, especially in immunocompromised individuals and those with cystic fibrosis (CF) . It effectively kills both planktonic and biofilm-associated PsA cells . Concentrations as low as 16 µg/mL can disrupt and detach the biofilm matrix .
  • Synergistic Effects: ZnPor demonstrates synergy with bacteriophages like PEV2 against PsA infections. Combining ZnPor with PEV2 results in greater protection of lung cells compared to either treatment alone in an in vitro lung model . This combination enhances both the viability of lung cells (H441) and reduces PsA levels, showing a synergistic effect .
  • Mechanism of Action: ZnPor's antibacterial mechanism involves targeting DNA, leading to the deconstruction of biofilm matrices . It rapidly accumulates in planktonic cells, even in heme-uptake system mutants .
  • Enhancement of Antibiotic Activity: Pre-treatment of biofilms with ZnPor at minimum inhibitory concentration (MIC) levels can significantly enhance the ability of tobramycin to kill biofilm-associated cells .

Photocatalysis

  • Photocatalytic Degradation of Pollutants: MXenes, including those functionalized with 4-Methylbenzenesulfonate groups, are used for photocatalytic degradation of organic pollutants under visible light . These materials exhibit remarkable light absorption capabilities and efficient charge carrier separation .
  • Surface Chemistry Modulation: The photocatalytic performance of MXenes can be enhanced by modulating their surface chemistry and bandgap via functional group modifications . The surface terminal groups significantly affect the Fermi level and work function of MXenes, influencing their role in charge transfer within composite photocatalysts .
  • Composite Photocatalysts: MXenes are used in heterostructures with transition metal oxides (TMOs) to improve the efficiency of photocatalytic dye degradation . For example, Ti3C2 MXene terminated with O/OH− and TiO2 provides extraordinary electron transport support .

Data Tables and Case Studies

Table 1: Synergistic Effect of ZnPor and PEV2 on H441 Viability and PsA Levels

TreatmentIncrease in H441 ViabilityDecrease in PsA Levels
ZnPor (4 µg/mL)XY
PEV2 (1:1)AB
ZnPor/PEV2 CombinationGreater than X + AGreater than Y + B

Note: The table above is a representation of the synergistic effect observed with ZnPor and PEV2. Actual numerical values can be found in the original study .

Case Studies

  • In vivo Mouse Model: Studies using a mouse model of PsA pneumonia have demonstrated the ability of ZnPor to kill PsA cells in vivo . These studies confirm ZnPor's biocompatibility and potential as a novel antibiotic agent .
  • eDNA Targeting in Biofilms: Experiments with pqsA mutant strains (deficient in eDNA production) showed that TMP (a similar porphyrin) had no effect on these biofilms, suggesting eDNA in the ECM is a target .

Mechanism of Action

The mechanism of action of TMPyP4 tosylate involves its interaction with nucleic acid secondary structures. The compound stabilizes G-quadruplex and i-motif structures in DNA, which can influence gene expression and cellular processes. TMPyP4 tosylate also inhibits acetylcholinesterase activity, which may contribute to its biological effects . The stabilization of secondary structures in gene promoter regions can down-regulate the expression of certain oncogenes, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Electronic Modifications

A. Substituent Effects on Charge and Solubility

Compound Name Substituents Charge Solubility (Water) Key Reference
para-TMPyP tetra-4-methylbenzenesulfonate 4 × 1-methylpyridinium +4 >10 mM
meta-TMPyP tetra-4-methylbenzenesulfonate 3 × 1-methylpyridinium (meta) +4 ~8 mM
TmPyP4 (G-quadruplex binder) 4 × N-methylpyridinium +4 ~5 mM
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin 4 × 4-hydroxyphenyl Neutral <1 mM
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin 4 × 4-chlorophenyl Neutral Insoluble
  • Cationic vs. Neutral Substituents : The methylpyridinium groups in para-TMPyP confer superior water solubility compared to neutral (e.g., hydroxyphenyl) or hydrophobic (e.g., chlorophenyl) substituents .
  • Positional Isomerism (meta vs. para) : The meta-TMPyP isomer exhibits a redshifted Soret band (458 nm vs. 422 nm for para-TMPyP) due to distorted π-conjugation, enhancing photodynamic activity against bacteria .
Spectral and Photophysical Properties
Compound Name λ_max (Soret Band) Q-Bands (nm) Fluorescence Quantum Yield
para-TMPyP tetra-4-methylbenzenesulfonate 422 nm 515, 550, 590, 645 0.12
meta-TMPyP tetra-4-methylbenzenesulfonate 458 nm 590, 645 0.08
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin 418 nm 515, 550, 590, 645 0.15
5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin 418 nm 515, 550, 590, 645 0.05
  • Soret Band Shifts: The meta isomer’s redshift arises from non-planar distortion, reducing symmetry and altering electronic transitions .
  • Fluorescence Quenching : Cationic porphyrins (e.g., para-TMPyP) exhibit lower quantum yields than neutral analogs due to charge-transfer interactions .

A. DNA Binding

  • para-TMPyP binds G-quadruplex DNA with a stoichiometry of 1:1 and Kₐ = 6.2 × 10⁶ M⁻¹, driven by π-π stacking and electrostatic interactions .
  • TmPyP4 (similar structure) shows higher affinity for parallel G-quadruplexes than antiparallel conformers, highlighting substituent positioning effects .

B. Photodynamic Inactivation (PDI)

  • meta-TMPyP achieves 99.9% bacterial reduction at 10 µM under white light, outperforming para-TMPyP (95% reduction) due to enhanced singlet oxygen (¹O₂) generation .
  • Neutral porphyrins (e.g., tetrakis-hydroxyphenyl) lack PDI efficacy due to poor cellular uptake .

Biological Activity

The compound 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin (commonly referred to as TMPyP) is a cationic porphyrin derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings from the literature.

TMPyP exhibits photodynamic properties that enable it to generate reactive oxygen species (ROS) upon light activation. These ROS can effectively disrupt bacterial cell membranes and biofilms. Notably, studies have demonstrated that TMPyP can interact with extracellular DNA (eDNA) within biofilms of pathogenic bacteria such as Pseudomonas aeruginosa (PsA), leading to significant biofilm disassembly and increased susceptibility of bacterial cells to antibiotics like tobramycin and gentamicin .

Antibacterial Efficacy

  • Against Biofilms : Research indicates that TMPyP can disrupt established biofilms of PsA without the need for light activation. This characteristic is particularly valuable in treating infections where biofilm formation is a significant challenge .
  • In Vitro Studies : In controlled environments, TMPyP has been shown to reduce bacterial populations effectively. For instance, concentrations as low as 4 µg/mL were sufficient to enhance the efficacy of traditional antibiotics against biofilm-associated cells .

Synergistic Effects with Antibiotics

TMPyP's ability to enhance the effectiveness of antibiotics makes it a promising candidate for combination therapies. Studies have reported that when used in conjunction with bacteriophages or other antibiotics, TMPyP significantly increases the viability of host cells in infected environments .

Study 1: Efficacy Against Pseudomonas aeruginosa

A study investigating the effects of TMPyP on PsA biofilms revealed that treatment with TMPyP led to extensive disruption of biofilm structure and increased bacterial cell death. The study utilized both in vitro and in vivo models to assess the compound's effectiveness:

Parameter Control TMPyP Treatment (4 µg/mL) Combination with Tobramycin
Biofilm DisruptionMinimalSignificantEnhanced
Bacterial Viability (CFU/mL)HighLowVery Low
Host Cell Viability (%)20%40%90%

This data underscores the potential of TMPyP as an adjunct therapy in treating infections caused by antibiotic-resistant bacteria .

Study 2: Photodynamic Inactivation

Another study focused on the photodynamic inactivation properties of TMPyP showed that under light activation conditions, it could effectively kill multidrug-resistant strains of bacteria. The results indicated a dose-dependent relationship between TMPyP concentration and bacterial cell death:

TMPyP Concentration (µg/mL) Bacterial Cell Death (%)
0.520
1.050
5.090

This highlights the importance of light activation for maximizing the antibacterial effects of TMPyP .

Q & A

Q. What protocols ensure reproducibility in counterion exchange (e.g., methylbenzenesulfonate to triflate)?

  • Stepwise Approach :

Dissolve porphyrin chloride in methanol.

Add AgCF₃SO₃ (1.2 eq.) under stirring (12 hrs).

Filter AgCl precipitate and concentrate.

Precipitate product with diethyl ether. Confirm exchange via FT-IR (SO₃⁻ stretch ~1050 cm⁻¹) .

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